![molecular formula C26H25F2N3O6 B549508 Q-VD-OPh hydrate CAS No. 1135695-98-5](/img/structure/B549508.png)
Q-VD-OPh hydrate
Übersicht
Beschreibung
Q-VD-OPh hydrate, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a cell-permeable, irreversible pan-caspase inhibitor . It is used to prevent apoptosis, a form of programmed cell death . It has been found to be more effective in preventing apoptosis than other widely used inhibitors .
Synthesis Analysis
The synthesis of Q-VD-OPh involves the conjugation of a carboxy terminal phenoxy group to the amino acids valine and aspartate . This compound has been synthesized with enhanced efficacy, permeability, and non-toxic effects in vitro, even at high concentrations .Wissenschaftliche Forschungsanwendungen
Apoptosis Inhibition
Q-VD-OPh hydrate is recognized for its potent anti-apoptotic properties, primarily functioning as a broad-spectrum caspase inhibitor. This characteristic makes it highly effective in preventing apoptosis, more so than other widely used inhibitors. Its effectiveness spans across the major apoptotic pathways, including caspase 9/3, caspase 8/10, and caspase 12. A significant advantage of Q-VD-OPh is its non-toxic nature even at high concentrations, making it a viable option for in vivo applications (Caserta et al., 2003).
Neuroprotection in Stroke
In the context of stroke, Q-VD-OPh has shown promising results in reducing ischemic brain damage. It was found to decrease neuronal and lymphocyte apoptosis, reduce susceptibility to infections post-stroke, and improve overall survival in a murine model of stroke. This suggests Q-VD-OPh's potential as a therapeutic agent for stroke treatment, offering dual benefits in both neuroprotection and immunodeficiency attenuation (Braun et al., 2007).
Advancements in Caspase Inhibition
Q-VD-OPh represents an advancement in caspase inhibitors, providing a cost-effective, non-toxic, and highly specific means of apoptotic inhibition. Its design incorporates conjugated amino terminal quinolyl and carboxyterminal O-phenoxy groups, enhancing its specificity and effectiveness. This design also addresses the toxicity issues present in other caspase inhibitors, paving the way for more effective therapeutics (Brown, 2004).
Aid in AIDS Disease Progression
In the realm of HIV/AIDS research, Q-VD-OPh has been shown to inhibit T cell death in SIV-infected rhesus macaques. Its administration during acute infection phases resulted in reduced T cell death, preservation of CD4+/CD8+ T cell ratios, maintenance of memory CD4+ T cells, and enhanced specific CD4+ T cell responses. This led to lower viral loads, prevented the development of AIDS, and suggests its potential as an adjunctive therapy in controlling HIV infection (Laforge et al., 2018).
Spinal Cord Injury Treatment
Q-VD-OPh has also been explored in the treatment of spinal cord injuries. It was found to reduce trauma-induced apoptosis and improve recovery of hind-limb function in rats. The inhibitor’s broad-spectrum caspase inhibition properties make it a promising candidate for treating such injuries, potentially leading to effective human treatments in the future (Aydoseli et al., 2016).
Host-Directed Immunotherapy Against Bacterial Skin Infections
In the field of immunotherapy, Q-VD-OPh demonstrated efficacy against preclinical methicillin-resistant Staphylococcus aureus (MRSA) skin infection. By inhibiting pan-caspase, it reduced apoptosis in neutrophils and monocytes, enhanced necroptosis in macrophages, and increased TNF production, leading to improved infection clearance. This research opens up avenues for non-antibiotic treatments for MRSA and other bacterial skin infections (Alphonse et al., 2021).
Wirkmechanismus
- Specifically, it inhibits caspase 7 with an IC50 of 48 nM and also affects other caspases, including caspase 1, 3, 8, 9, 10, and 12 .
- By binding to the catalytic site of caspases, Q-VD-OPh prevents their activity, thereby inhibiting apoptosis .
Target of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Q-VD-OPh hydrate is not classified as a specific hazard according to the OSHA Hazard Communication Standard . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, it should be flushed with copious amounts of water . It exhibits little or no toxicity, even at extremely high concentrations .
Eigenschaften
IUPAC Name |
(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJCYKITXPCNS-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647322 | |
Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1135695-98-5 | |
Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.